molecular formula C24H38O4 B13895367 (4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No.: B13895367
M. Wt: 390.6 g/mol
InChI Key: DXOCDBGWDZAYRQ-BXHIWPEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a steroid-derived compound with a cyclopenta[a]phenanthrene core, a hallmark of bile acids and related molecules. Key structural features include:

  • Stereochemistry: The R-configuration at positions 4, 3, 5, 8, 9, 10, 13, 14 ensures a rigid, planar backbone.
  • Functional Groups: A 3-hydroxy group, 7-oxo group, and a pentanoic acid side chain at position 16.
  • Biological Relevance: Such compounds often interact with nuclear receptors (e.g., FXR, TGR5) or enzymes involved in lipid metabolism .

Synthetic routes involve multi-step protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups in ) and purification via silica gel chromatography .

Properties

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17?,18+,19+,22+,23+,24-/m1/s1

InChI Key

DXOCDBGWDZAYRQ-BXHIWPEDSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • Steroidal Precursors: Commonly, cholic acid, lithocholic acid, or their epimers serve as starting materials due to their structural similarity.
  • Bile Acid Derivatives: Isoallolithocholic acid and related compounds, which already contain the steroidal core with hydroxyl groups, are often used as intermediates.

Key Synthetic Steps

  • Functional Group Transformations:

    • Introduction or modification of hydroxyl groups at specific stereocenters (e.g., 3-hydroxy position).
    • Oxidation to introduce the keto group at position 7 (7-oxo functionality).
    • Side chain elongation or modification to attach the pentanoic acid moiety at carbon 17.
  • Stereochemical Control:

    • Use of stereoselective reagents or catalysts to ensure the correct configuration at multiple chiral centers (notably 3R,5R,8R,9S,10S,13R,14S).
    • Enzymatic methods or chiral auxiliaries may be employed to maintain or induce stereochemistry.
  • Side Chain Attachment:

    • The pentanoic acid group is typically introduced via alkylation or acylation reactions on the steroid nucleus.
    • Protecting groups may be used to mask other reactive sites during this step.
  • Purification and Characterization:

    • Chromatographic methods such as HPLC are used for purification.
    • Structural confirmation by NMR, MS, and IR spectroscopy ensures correct product formation.

Representative Synthetic Route Example

Step Reaction Type Description Notes
1 Hydroxylation Introduction of 3-hydroxy group via selective hydroxylation of steroidal precursor Stereoselective hydroxylation needed
2 Oxidation Conversion of 7-position to keto group using oxidizing agents (e.g., PCC, Dess–Martin) Mild conditions to preserve stereochemistry
3 Side Chain Modification Alkylation or acylation at C17 to attach pentanoic acid moiety Use of protected intermediates
4 Deprotection and Purification Removal of protecting groups and isolation of final compound Chromatography and crystallization

This route is adapted from protocols used for structurally related bile acid derivatives and steroidal acids, as detailed in literature for isoallolithocholic acid and obeticholic acid analogs.

Analytical and Research Findings on Preparation

  • Yield and Purity: Reported yields vary depending on starting material and reaction conditions, typically ranging from 40% to 70% overall after multi-step synthesis. Purity is confirmed >98% by HPLC.
  • Stereochemical Integrity: Confirmed by chiral HPLC and NMR coupling constants, ensuring retention of stereochemistry at all chiral centers.
  • Stability: The compound is stable under inert atmosphere at low temperatures; decomposition occurs above 170°C.
  • Solubility Challenges: Low solubility in common organic solvents necessitates use of DMSO or methanol for certain reactions and analysis.

Summary Table of Preparation Aspects

Aspect Details
Starting Materials Steroidal bile acids (e.g., lithocholic acid derivatives)
Key Functional Groups 3-hydroxy, 7-oxo, pentanoic acid side chain
Reaction Types Hydroxylation, oxidation, alkylation/acylation, deprotection
Stereochemical Control Enzymatic or chiral reagent mediated to maintain multiple chiral centers
Purification Methods Chromatography (HPLC), crystallization
Typical Yield 40-70% overall
Stability Stable at -20°C, decomposes >170°C
Solubility Slightly soluble in chloroform, DMSO, methanol

Chemical Reactions Analysis

Types of Reactions

(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Major products formed from these reactions include:

    Ketones: Formed through oxidation of hydroxyl groups.

    Alcohols: Formed through reduction of ketones.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid: has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Compound Name Key Modifications vs. Target Compound Biological Activity/Use Reference
Obeticholic Acid () 6-ethyl, 3,7-dihydroxy (vs. 3-hydroxy, 7-oxo) FXR agonist; treats primary biliary cholangitis
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate () Methyl ester (vs. free acid), no 7-oxo Intermediate for bile acid derivatives
(R)-4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid () 7,12-dioxo (vs. 7-oxo) Metabolite with altered receptor affinity
Chenodeoxycholic Acid () 3,7-dihydroxy (vs. 3-hydroxy, 7-oxo) Natural bile acid; dissolves gallstones

Physicochemical Properties

Property Target Compound Obeticholic Acid () Chenodeoxycholic Acid ()
Molecular Formula C₂₆H₃₈O₄ C₂₆H₄₄O₄ C₂₄H₄₀O₄
Molecular Weight 414.59 g/mol 420.63 g/mol 392.57 g/mol
Melting Point Not reported Not reported 165–167°C
Solubility Likely polar due to COOH Enhanced by ethyl group Low in water; soluble in ethanol

Biological Activity

The compound (4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid , also referred to as a derivative of lithocholic acid, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C24H38O4
  • Molecular Weight : 390.56 g/mol
  • CAS Number : 1144012-08-7
  • Purity : 98%

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It exhibits properties that may influence:

  • Cholesterol metabolism : As a bile acid derivative, it plays a role in lipid metabolism and may affect cholesterol levels in the body.
  • Cellular signaling : The compound may modulate signaling pathways related to cellular growth and apoptosis.

1. Anti-Cancer Properties

Recent studies have indicated that derivatives of lithocholic acid can exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance:

  • In vitro studies demonstrated that lithocholic acid derivatives can induce apoptosis in neuroblastoma cells without affecting normal neuronal cells .

2. Cholagogic Effects

This compound has been identified as a potential cholagogue, promoting bile flow and aiding in fat digestion. This property is particularly relevant for individuals with gallbladder dysfunction or those undergoing certain dietary regimens.

3. Neuroprotective Effects

Research suggests that certain derivatives can protect neuronal cells from oxidative stress and apoptosis:

  • A study highlighted the ability of lithocholic acid to protect against neurotoxicity through modulation of oxidative stress pathways .

Case Studies and Research Findings

StudyFindings
Study on Neuroblastoma Cells Demonstrated selective cytotoxicity of lithocholic acid derivatives against cancerous cells with minimal impact on normal cells .
Cholagogic Activity Assessment Showed enhanced bile secretion in animal models treated with lithocholic acid derivatives .
Neuroprotection Study Found that lithocholic acid can mitigate oxidative stress in neuronal cultures .

Q & A

Q. Q1. What synthetic methodologies are reported for this compound, and how are intermediates purified?

The compound is synthesized via multi-step protocols involving functional group protection, alkylation, and deprotection. For example:

  • Step 1 : Reaction of precursor 9b with methyl triflate in dichloromethane (DCM) for 24 hours, followed by neutralization with HCl and purification via silica gel chromatography (0–50% ethyl acetate/DCM gradient) yields a silyl-protected intermediate (68% yield) .
  • Step 2 : Deprotection with tetrabutylammonium fluoride (TBAF) in THF, followed by methanol/DCM chromatography, yields the final product (84% yield) .
  • Key validation : Mass spectrometry (ESI) and NMR (¹H/¹³C) confirm molecular weight and structural integrity .

Q. Q2. How is structural confirmation performed, and what analytical techniques are prioritized?

  • ¹H/¹³C NMR : Assignments of methoxy (δ 3.33–3.67 ppm) and hydroxyl groups (δ 3.84 ppm) are critical for stereochemical verification .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular formulas (e.g., C₂₇H₄₆NaO₄, observed m/z 457.3290 vs. calculated 457.3294) .
  • Chromatography : TLC and column chromatography monitor reaction progress and purity (>95% by ¹H NMR) .

Q. Q3. What biological activities are associated with this compound, and what assays are used for evaluation?

While direct evidence for this specific compound is limited, structurally related bile acid analogs exhibit:

  • Antimicrobial activity : Inhibition of Clostridium difficile spore germination via bile acid receptor modulation .
  • Nuclear receptor interactions : Farnesoid X receptor (FXR) agonism, as seen in analogs like obeticholic acid (OCA) .
  • Assays : Minimum inhibitory concentration (MIC) testing and receptor-binding assays (e.g., fluorescence polarization) .

Advanced Research Questions

Q. Q4. How can researchers address discrepancies in synthetic yields across studies?

Variations in yields (e.g., 68% vs. 84% in successive steps ) may arise from:

  • Reaction kinetics : Extended stirring times (e.g., 24 hours for methylation) improve conversion but risk side reactions.
  • Purification efficiency : Gradient elution in chromatography (e.g., 0–50% ethyl acetate/DCM) mitigates co-elution of stereoisomers .
  • Validation : Cross-referencing HRMS and NMR data ensures product consistency despite yield fluctuations .

Q. Q. Q5. What challenges exist in designing in vivo studies for this compound, and how are they mitigated?

  • Toxicity : Acute oral toxicity (LD₅₀ > 300 mg/kg in rodents) and respiratory irritation (H335 classification) require strict PPE (gloves, respirators) and controlled dosing .
  • Metabolic stability : Bile acid analogs often undergo rapid hepatic conjugation; deuterium labeling or prodrug strategies (e.g., methyl esters) enhance bioavailability .

Q. Q6. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Comparative analysis : Match experimental ¹H NMR shifts (e.g., δ 3.84 ppm for hydroxyl groups) with literature values for analogous steroids .
  • Computational modeling : Density functional theory (DFT) predicts chemical shifts for complex stereoisomers, aiding assignment .

Q. Q7. What strategies optimize stability during long-term storage?

  • Lyophilization : Powder storage at -20°C retains stability for 3 years, while solvent solutions (e.g., DMSO) require -80°C to prevent hydrolysis .
  • Container selection : Amber glass vials minimize light-induced degradation of the 7-oxo group .

Methodological Considerations

Q. Q8. How should researchers design dose-response studies for receptor-binding assays?

  • Concentration range : Test 0.1–100 µM based on bile acid analog IC₅₀ values (e.g., OCA at ~20 µM for FXR activation) .
  • Controls : Include endogenous ligands (e.g., chenodeoxycholic acid) and negative controls (e.g., vehicle-treated samples) .

Q. Q9. What statistical methods are recommended for analyzing bioactivity data with high variability?

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare treatment groups when assessing spore germination inhibition .

Data Contradiction Analysis

Q. Q10. How can researchers reconcile differences in reported biological activities of structural analogs?

  • Receptor specificity : Minor stereochemical changes (e.g., 3-hydroxy vs. 7-methoxy groups) alter FXR vs. TGR5 receptor affinity .
  • Species variability : Rodent vs. human receptor orthologs may exhibit divergent activation thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.